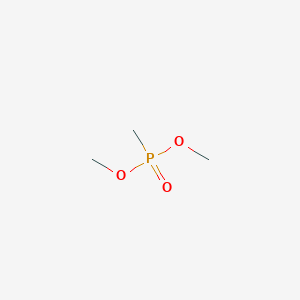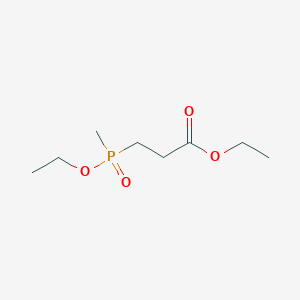
乙酰卡巴胺
描述
N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide, also known as N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide, is a useful research compound. Its molecular formula is C13H19N3O4S and its molecular weight is 313.37 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60002. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
石墨烯支架::
- 乙酰卡巴胺在基于干细胞的组织工程中已显示出潜力。研究人员探索了其与石墨烯支架联合使用。石墨烯是一种二维材料,为干细胞的生长和分化提供了极佳的基质。 乙酰卡巴胺和石墨烯支架的结合增强了组织再生和修复 .
- 细胞外囊泡 (EVs) 在细胞间通讯中发挥着至关重要的作用。乙酰卡巴胺因其调节 EV 释放和内容物的能力而受到研究。这些囊泡可以携带生物活性分子,包括蛋白质、核酸和脂质。 通过操控 EVs,研究人员旨在开发针对各种疾病的新型治疗策略 .
金属-NHC螯合和催化:
乙酰卡巴胺包含一个N-杂环卡宾 (NHC) 部分。NHC 在配位化学和催化领域引起了关注。以下是乙酰卡巴胺的贡献方式:
基于NHC的笼状化合物::- 研究人员利用乙酰卡巴胺合成了基于NHC的笼状化合物。这些笼状化合物在催化过程中具有多种应用。它们充当客体分子的宿主,实现选择性结合和催化转化。 应用包括不对称催化、主客体化学和分子识别 .
再生医学和生物标志物发现:
外周血单个核细胞 (PBMCs) 对于再生医学和生物标志物发现至关重要。虽然与乙酰卡巴胺没有直接关系,但了解 PBMCs 对更广泛的研究至关重要。PBMCs 目前用于:
CAR-T 细胞疗法::- PBMCs 在嵌合抗原受体 T 细胞 (CAR-T) 疗法中发挥着关键作用。这些经过基因改造的免疫细胞靶向癌细胞,为癌症治疗提供个性化方法。 乙酰卡巴胺通过促进我们对免疫反应的理解间接做出贡献 .
其他潜在应用:
虽然没有得到广泛研究,但乙酰卡巴胺可能还有其他应用:
化学合成和新型化合物::- 乙酰卡巴胺的独特结构使其成为设计新型化合物的有趣候选者。 研究人员可以探索其衍生物的各种用途,包括药物发现和化学合成 .
- 乙酰卡巴胺用于高效液相色谱 (HPLC) 分离。 它与固定相的相互作用提供了对分离机制和色谱柱选择性的宝贵见解 .
属性
IUPAC Name |
N-[4-(butylcarbamoylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-3-4-9-14-13(18)16-21(19,20)12-7-5-11(6-8-12)15-10(2)17/h5-8H,3-4,9H2,1-2H3,(H,15,17)(H2,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFOWKKZIWXFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216510 | |
| Record name | N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-00-8 | |
| Record name | N-[4-[[[(Butylamino)carbonyl]amino]sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6630-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylcarbutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-[[[(butylamino)carbonyl]amino]sulphonyl]phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLCARBUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646T4EJD5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How do sulfonylureas, as a class of drugs, exert their therapeutic effect?
A1: Sulfonylureas are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes mellitus. [] They act by stimulating insulin secretion from pancreatic β-cells. While the exact mechanism is not fully elucidated, it is believed that they bind to and block ATP-sensitive potassium channels (KATP channels) on the β-cell membrane. This blockage leads to membrane depolarization, opening voltage-gated calcium channels. The influx of calcium ions then triggers the exocytosis of insulin granules, releasing insulin into the bloodstream. []
Q2: What are some of the key analytical methods used for the determination of sulfonylureas in pharmaceutical formulations and biological samples?
A2: The paper highlights several analytical techniques for studying sulfonylureas, including:
- High-performance liquid chromatography (HPLC): This is a versatile method commonly used for separating, identifying, and quantifying sulfonylureas in various matrices. []
- UV-Visible Spectrophotometry: This technique relies on the absorption of UV-Vis light by sulfonylureas, allowing for their quantification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)


